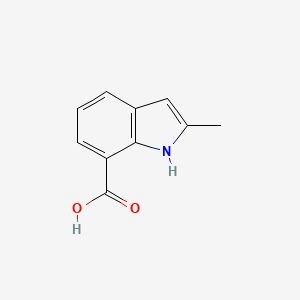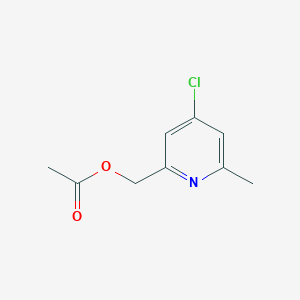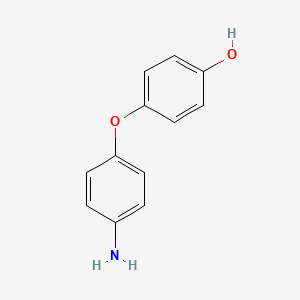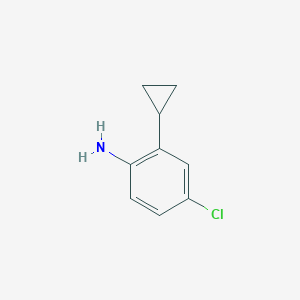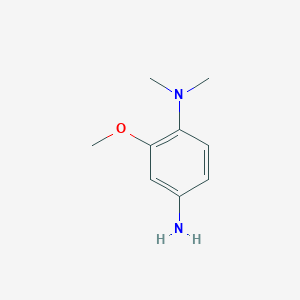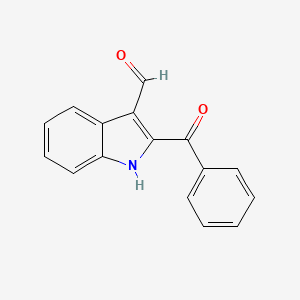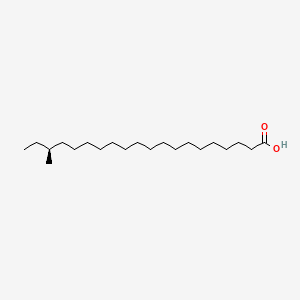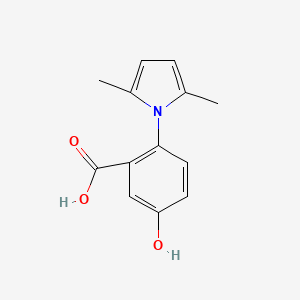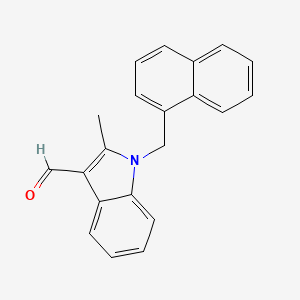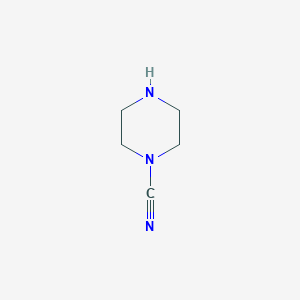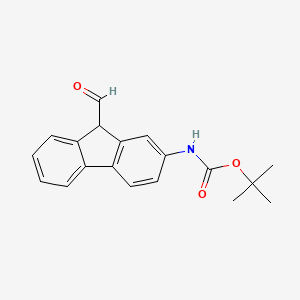
9-Formyl-2-(Boc-amino)fluorene
Descripción general
Descripción
9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene: is an organic compound with the molecular formula C19H19NO3. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both a formyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used in peptide synthesis to protect amino groups.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery.
Industry:
Material Science: Used in the synthesis of organic materials with specific electronic properties.
Catalysis: Potential use in the development of novel catalysts for organic reactions.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes formylation to introduce the formyl group at the 9-position.
Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino group.
Industrial Production Methods: While specific industrial production methods for 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene are not well-documented, the general approach involves large-scale synthesis using the same steps as described above, with optimization for yield and purity. Industrial production may also involve continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 9-Carboxy-2-(tert-butoxycarbonyl-amino)fluorene.
Reduction: 9-Hydroxymethyl-2-(tert-butoxycarbonyl-amino)fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene is primarily related to its reactivity as a synthetic intermediate. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The Boc-protected amino group provides stability and prevents unwanted side reactions during synthesis. The compound’s unique structure allows it to interact with specific molecular targets, facilitating the formation of desired products in organic synthesis.
Comparación Con Compuestos Similares
9-Formylfluorene: Lacks the Boc-protected amino group, making it less versatile in peptide synthesis.
2-Aminofluorene: Lacks the formyl group, limiting its reactivity in certain synthetic applications.
9-Hydroxymethyl-2-(tert-butoxycarbonyl-amino)fluorene: A reduced form of 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene, with different reactivity.
Uniqueness: 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene is unique due to the presence of both a formyl group and a Boc-protected amino group. This dual functionality allows for a wide range of chemical transformations and applications in organic synthesis, making it a valuable compound in both research and industrial settings.
Propiedades
IUPAC Name |
tert-butyl N-(9-formyl-9H-fluoren-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2,3)23-18(22)20-12-8-9-15-13-6-4-5-7-14(13)17(11-21)16(15)10-12/h4-11,17H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPDBHNJOLBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


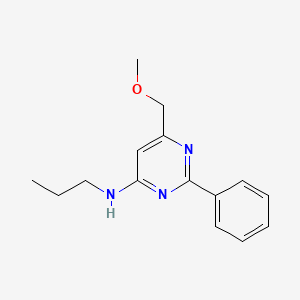
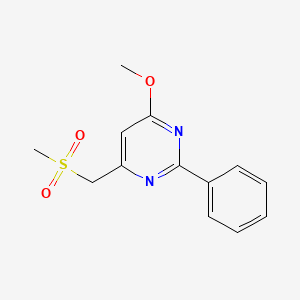
![4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3130013.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)
